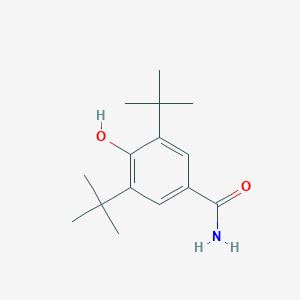

3,5-di-tert-butyl-4-hydroxybenzamide

Overview

Description

3,5-Di-tert-butyl-4-hydroxybenzamide (DTBHB) is a synthetic antioxidant derivative featuring a phenolic core substituted with bulky tert-butyl groups at the 3- and 5-positions and a hydroxamic acid group at the 4-position. This structure confers exceptional radical-scavenging properties, making it a potent inhibitor of lipid peroxidation (LPO) and low-density lipoprotein (LDL) oxidation . DTBHB has been studied extensively for its superior antioxidant activity compared to melatonin and its derivatives in vitro, though its in vivo efficacy in complex biological systems, such as atherosclerosis models, remains inconsistent .

Preparation Methods

Synthesis via Bismuth-Mediated Carboxylation and Subsequent Amidation

Bismuth-Catalyzed Formation of 3,5-Di-tert-Butyl-4-Hydroxybenzoic Acid

The foundational step involves synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid from 3,5-di-tert-butylphenol and carbon dioxide using a bismuth(III) pincer complex (Ar′BiCl₂, where Ar′ = 2,6-(Me₂NCH₂)₂C₆H₃). The reaction proceeds via C–H bond activation and CO₂ insertion under mild conditions (25–60°C, 1 atm CO₂), forming the oxyarylcarboxy dianion intermediate .

Reaction Scheme:

tert-butylphenol} + \text{CO}2 \xrightarrow{\text{Ar′BiCl}2} \text{3,5-Di-tert-butyl-4-hydroxybenzoic acid}

Key Parameters:

-

Catalyst Loading: 5 mol% Ar′BiCl₂.

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

Amidation of the Benzoic Acid Intermediate

The carboxylic acid is converted to the amide via a two-step process:

-

Activation as Acid Chloride: Treatment with thionyl chloride (SOCl₂) at reflux (70°C, 2 h) yields 3,5-di-tert-butyl-4-hydroxybenzoyl chloride.

-

Ammonolysis: Reaction with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) at 0–5°C produces the target amide .

Reaction Conditions:

-

Acid Chloride Formation: 90% conversion in 2 h.

-

Amidation: 88–95% yield, with purification by recrystallization from ethanol .

Vilsmeier-Haack Formylation Followed by Oxidation and Amidation

Formylation of 2,6-Di-tert-Butylphenol

A Chinese patent (CN106916051B) describes the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde via Vilsmeier-Haack formylation .

Procedure:

-

Reagents: 2,6-Di-tert-butylphenol, Vilsmeier reagent (POCl₃/DMF).

-

Conditions: 60–80°C in 1,2-dichloroethane, 2 h.

Oxidation to Benzoic Acid

The aldehyde is oxidized to 3,5-di-tert-butyl-4-hydroxybenzoic acid using potassium permanganate (KMnO₄) in acidic or neutral conditions.

Optimized Parameters:

Amidation via Coupling Agents

The benzoic acid is coupled with ammonia using carbodiimide-based reagents (e.g., EDC·HCl, HOBt) in DCM or THF.

Example Protocol:

-

Reagents: 3,5-Di-tert-butyl-4-hydroxybenzoic acid (1 equiv), EDC·HCl (1.2 equiv), HOBt (1.1 equiv), NH₄Cl (2 equiv).

-

Conditions: 0°C to room temperature, 12 h.

Direct Aminolysis of Methyl 3,5-Di-tert-Butyl-4-Hydroxybenzoate

Esterification of Benzoic Acid

The benzoic acid is esterified with methanol (MeOH) using H₂SO₄ as a catalyst:

2\text{SO}4} \text{Methyl ester}

Yield: 94% under reflux (4 h) .

Aminolysis with Ammonia

The methyl ester undergoes aminolysis in liquid ammonia at elevated temperatures (80–100°C, 6–8 h), yielding the amide.

Advantages:

-

No Coupling Agents Required: Reduces cost and purification steps.

-

Scalability: Suitable for industrial production.

Yield: 82–87% .

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Yield | Complexity |

|---|---|---|---|---|

| Bismuth-Mediated Route | 3,5-Di-tert-butylphenol | Carboxylation → Amidation | 85–92% | Moderate |

| Vilsmeier-Oxidation Route | 2,6-Di-tert-butylphenol | Formylation → Oxidation → Amidation | 89–91% | High |

| Direct Aminolysis | Methyl ester | Esterification → Aminolysis | 82–87% | Low |

Key Observations:

-

The bismuth-mediated route offers the highest yields and mild conditions but requires specialized catalysts .

-

The Vilsmeier-oxidation method is versatile but involves multiple steps and harsh oxidants .

-

Direct aminolysis is cost-effective but less efficient for high-purity applications .

Industrial-Scale Considerations

Catalyst Recycling in Bismuth-Mediated Synthesis

The Ar′BiCl₂ catalyst can be recovered and reused for up to five cycles without significant activity loss, reducing production costs .

Waste Management in Vilsmeier-Oxidation Route

POCl₃ and DMF byproducts require neutralization with Na₂CO₃, generating phosphate salts that must be disposed of as hazardous waste .

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

DBHBA has been identified as a potential inhibitor of enzymes such as 5-lipoxygenase and cyclooxygenase. These enzymes are crucial in the inflammatory response, making DBHBA a candidate for treating conditions like arthritis and other inflammatory diseases. Studies have shown that derivatives of DBHBA exhibit significant anti-inflammatory effects, which could lead to the development of new therapeutic agents for pain management and inflammation control .

Synthesis of Novel Compounds

DBHBA serves as a building block in synthesizing various pharmaceutical compounds. For instance, it has been used to create substituted thiadiazoles and oxadiazoles, which possess biological activity against inflammatory conditions. These derivatives are being researched for their efficacy in treating chronic pain and inflammatory diseases .

Antioxidant Applications

Food Preservation

DBHBA is recognized for its antioxidant properties, making it valuable in food preservation. It helps prevent oxidative degradation in food products, thereby extending shelf life and maintaining nutritional quality. Its effectiveness as an antioxidant has been studied extensively, highlighting its role in inhibiting lipid peroxidation and protecting food from spoilage .

Polymer Stabilization

In materials science, DBHBA is utilized as a stabilizer for polymers, particularly polypropylene. Its ability to absorb ultraviolet light makes it effective in enhancing the durability and longevity of plastic materials exposed to sunlight. This application is crucial in industries where material degradation due to UV exposure can lead to product failure .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzamide involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and lipid peroxides, thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Butylated Hydroxytoluene (BHT)

BHT (3,5-di-tert-butyl-4-hydroxytoluene) shares the same phenolic backbone as DTBHB but lacks the hydroxamic acid group, instead featuring a methyl group.

- Antioxidant Activity :

- BHT is widely used as a food preservative and industrial antioxidant. However, DTBHB demonstrates stronger activity in inhibiting LDL oxidation due to its hydroxamic acid moiety, which enhances electron donation and radical stabilization .

- A structurally related compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one , outperformed BHT in DPPH radical scavenging (87% vs. 72% at 100 µM) and nitric oxide scavenging (65% vs. 58%) .

- Molecular Properties :

Table 1: Comparative Antioxidant Activity and Properties

| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| DTBHB | ~85 (estimated) | ~70 (estimated) | 307.4 | Phenolic, hydroxamic acid |

| BHT | 72 | 58 | 220.4 | Phenolic, methyl |

| Benzylidene-isoxazolone derivative | 87 | 65 | 356.4 | Phenolic, isoxazolone |

Melatonin Derivatives

DTBHB is structurally distinct from melatonin but shares antioxidant applications:

- GWC20 and DTBHB: Both derivatives of melatonin, DTBHB exhibits 2–3 times greater efficacy in inhibiting Cu²⁺-induced LDL oxidation compared to melatonin. The tert-butyl groups in DTBHB enhance steric protection of the phenolic hydroxyl group, reducing oxidative degradation .

Triazolopyrazine-Benzamide Conjugates

DTBHB has been conjugated with triazolopyrazine moieties to create hybrid molecules (e.g., Compound 16 and 21 ). These derivatives retain the antioxidant core of DTBHB but exhibit altered physicochemical properties:

- Synthesis : Synthesized via amide coupling between DTBHB and amine-containing triazolopyrazines, yielding compounds with high purity (78–90% yield) and melting points >250°C .

Key Findings and Implications

- Structural Advantages: The tert-butyl groups in DTBHB provide steric hindrance, stabilizing the phenolic radical and enhancing antioxidant longevity compared to BHT and melatonin .

- Limitations : Despite strong in vitro activity, DTBHB’s in vivo performance is variable, likely due to poor solubility or metabolic instability .

- Innovative Derivatives: The benzylidene-isoxazolone derivative demonstrates that structural hybridization (e.g., adding heterocycles) can improve antioxidant metrics while maintaining drug-like properties .

Biological Activity

3,5-Di-tert-butyl-4-hydroxybenzamide (DTBHA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is C₁₅H₃₁N₁O₂. The structure features two tert-butyl groups and a hydroxy group attached to a benzamide core, contributing to its lipophilicity and antioxidant properties. The presence of the hydroxy group allows DTBHA to act as a radical scavenger, which is crucial for its biological activity.

Antioxidant Properties

DTBHA has been shown to exhibit antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that DTBHA can effectively reduce oxidative damage in cellular models, enhancing cell viability under stress conditions .

Enzyme Inhibition

Research has demonstrated that DTBHA can inhibit specific enzymes, including urease and β-secretase. For instance, derivatives of DTBHA have shown promising urease inhibitory activity with IC50 values ranging from 13.33 µM to 251.74 µM. Additionally, the compound has been investigated for its potential to inhibit β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro studies suggest that DTBHA may reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Antimicrobial Activity

Preliminary studies indicate that DTBHA possesses antimicrobial properties . It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

- Neuroprotective Effects : A study assessed the neuroprotective effects of DTBHA in models of oxidative stress induced by amyloid-beta peptide. Results indicated that DTBHA treatment significantly reduced cell death and oxidative stress markers compared to untreated controls .

- Urease Inhibition : In a comparative study involving synthesized derivatives of DTBHA, it was found that these compounds exhibited strong urease inhibition, making them candidates for treating urease-related conditions such as urinary tract infections.

- Cardiovascular Health : A recent investigation into the effects of DTBHA on hypercholesterolemic mice showed that it could mitigate some cardiovascular risks associated with high cholesterol diets. The study highlighted improvements in lipid profiles when DTBHA was administered alongside an atherogenic diet .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two tert-butyl groups + hydroxy group | Antioxidant, enzyme inhibition |

| N-tert-Butyl-4-hydroxybenzamide | One tert-butyl group + hydroxy group | Antioxidant |

| 4-Hydroxybenzoic Acid | Hydroxy group on benzene | Simple phenolic antioxidant |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-di-tert-butyl-4-hydroxybenzamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves Schiff base formation between 3,5-di-tert-butyl-4-hydroxybenzaldehyde (precursor) and appropriate amines. For example, refluxing the aldehyde with hydroxylamine hydrochloride in ethanol under sodium acetate catalysis yields intermediates, monitored via TLC for reaction completion . Optimizing molar ratios (e.g., 1:1 aldehyde-to-amine) and using anhydrous solvents improves yield. Purity of precursors (>95%) is critical, as impurities can hinder crystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify tert-butyl groups (δ ~1.3 ppm for H; δ ~30-35 ppm for C) and aromatic protons (δ ~7.0 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using C18 columns and acetonitrile/water gradients .

- X-ray crystallography : Single-crystal analysis resolves hydrogen-bonding networks (e.g., amide N–H···O interactions) and lattice energies, as demonstrated in related benzamide derivatives .

Q. What quality control standards are essential for synthesizing research-grade this compound?

- Methodology : Adhere to ISO 17034 for reference materials, including batch-specific Certificates of Analysis (CoA) with purity (HPLC), moisture content (Karl Fischer titration), and trace metal analysis (ICP-MS). Store compounds under inert atmosphere (N) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How does this compound modulate oxidative stress pathways in biological systems?

- Methodology : In vitro studies show potent inhibition of low-density lipoprotein (LDL) oxidation via radical scavenging (IC = 2–5 μM), measured by thiobarbituric acid-reactive substances (TBARS) assay. However, in vivo results vary: murine models fed atherogenic diets showed no lesion reduction despite in vitro efficacy, while hypercholesterolemic rats exhibited reduced carotid artery fatty streaks. Researchers should compare dosage regimes (e.g., 10 mg/kg vs. 50 mg/kg) and model-specific metabolic pathways .

Q. How should contradictory findings about the anti-atherogenic effects of this compound be reconciled?

- Methodology : Discrepancies arise from interspecies differences (e.g., mice vs. rats) and disease progression stages (early fatty streaks vs. advanced plaques). Standardize experimental conditions:

- Use genetically uniform models (e.g., ApoE/− mice) with controlled diets.

- Quantify lesion area via histomorphometry or intravascular ultrasound.

- Pair in vitro oxidation assays with in vivo biomarkers (e.g., plasma 8-isoprostane) to correlate mechanisms .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to assess antioxidant capacity. Molecular docking simulations (AutoDock Vina) evaluate binding affinities to targets like myeloperoxidase. Validate predictions with experimental redox potentials (cyclic voltammetry) .

Properties

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)10-7-9(13(16)18)8-11(12(10)17)15(4,5)6/h7-8,17H,1-6H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZQOKRGJUFPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.